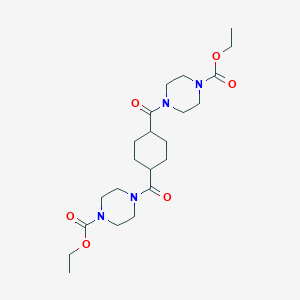![molecular formula C14H18ClN4O+ B261515 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane, commonly known as CPT, is a cationic surfactant that has gained significant attention in recent years due to its numerous applications in scientific research. CPT is a highly versatile compound that has been used in a variety of fields, including chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
CPT's mechanism of action is based on its cationic nature. CPT interacts with negatively charged cell membranes, resulting in the disruption of the membrane's integrity. This disruption allows for the enhanced uptake of various molecules, including drugs and DNA.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPT can induce apoptosis in cancer cells, making it a potential anticancer agent. CPT has also been shown to have antibacterial and antifungal properties. In addition, CPT has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal carrier molecule for drug delivery. CPT's ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, CPT's cationic nature can also result in cytotoxicity, making it important to carefully consider the concentration of CPT used in experiments.
Orientations Futures
There are numerous future directions for the use of CPT in scientific research. One potential application is in the field of gene therapy. CPT's ability to enhance the uptake of DNA makes it an ideal candidate for the delivery of gene therapy vectors. Another potential application is in the field of nanotechnology. CPT's cationic nature makes it an ideal candidate for the synthesis of various nanoparticles. Overall, CPT's unique properties make it a promising compound for future scientific research.
Conclusion:
In conclusion, CPT is a highly versatile compound that has numerous applications in scientific research. The synthesis of CPT is a relatively simple process that can be carried out in a laboratory setting. CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal candidate for drug delivery and gene therapy. CPT's ability to induce apoptosis in cancer cells and its antibacterial, antifungal, and anti-inflammatory properties make it a potential treatment for various diseases. However, it is important to carefully consider the concentration of CPT used in experiments due to its potential cytotoxicity. Overall, CPT is a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of CPT involves the reaction of 1,4,7-triaza-cyclononane with 4-chlorophenacyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPT. The synthesis of CPT is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
CPT has been extensively used in scientific research due to its unique properties. One of the major applications of CPT is in the field of drug delivery. CPT has been used as a carrier molecule for the delivery of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. CPT's cationic nature allows it to interact with negatively charged cell membranes, resulting in enhanced drug delivery.
Propriétés
Nom du produit |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane |
|---|---|
Formule moléculaire |
C14H18ClN4O+ |
Poids moléculaire |
293.77 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone |
InChI |
InChI=1S/C14H18ClN4O/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19/h1-4H,5-11H2/q+1 |
Clé InChI |
ZQEKVSYBQHHUIX-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)


![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)